molecular formula C18H15F6N5O4 B11575592 1-(2-methylpropyl)-7-(3-nitrophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1-(2-methylpropyl)-7-(3-nitrophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11575592
M. Wt: 479.3 g/mol
InChI Key: DHEWVWGNJXJKNI-UHFFFAOYSA-N
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Description

1-(2-METHYLPROPYL)-7-(3-NITROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimido[4,5-d][1,3]diazine core substituted with methylpropyl, nitrophenyl, and bis(trifluoromethyl) groups. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-METHYLPROPYL)-7-(3-NITROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido[4,5-d][1,3]diazine core, followed by the introduction of the substituents. Common reagents used in these reactions include trifluoromethylating agents, nitrating agents, and alkylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(2-METHYLPROPYL)-7-(3-NITROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

1-(2-METHYLPROPYL)-7-(3-NITROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(2-METHYLPROPYL)-7-(3-NITROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves interactions with molecular targets and pathways. The compound’s functional groups enable it to bind to specific enzymes or receptors, modulating their activity. For instance, the nitrophenyl group may interact with active sites of enzymes, while the trifluoromethyl groups can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

  • 1-(4-NITROPHENYL)-3-(3-(TRIFLUOROMETHYL)PHENYL)-2-THIOUREA
  • Trifluoromethyl- or pentafluorosulfanyl-substituted poly-1,2,3-triazole compounds

Comparison: Compared to similar compounds, 1-(2-METHYLPROPYL)-7-(3-NITROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both nitrophenyl and bis(trifluoromethyl) groups enhances its potential for diverse applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H15F6N5O4

Molecular Weight

479.3 g/mol

IUPAC Name

1-(2-methylpropyl)-7-(3-nitrophenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C18H15F6N5O4/c1-8(2)7-28-13-11(14(30)26-15(28)31)16(17(19,20)21,18(22,23)24)27-12(25-13)9-4-3-5-10(6-9)29(32)33/h3-6,8H,7H2,1-2H3,(H,25,27)(H,26,30,31)

InChI Key

DHEWVWGNJXJKNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C(=O)NC1=O)C(N=C(N2)C3=CC(=CC=C3)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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